Calcium D-saccharate tetrahydrate

Catalog No.
S522518
CAS No.
5793-89-5
M.F
C6H8CaO8
M. Wt
248.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcium D-saccharate tetrahydrate

CAS Number

5793-89-5

Product Name

Calcium D-saccharate tetrahydrate

IUPAC Name

calcium;(2R,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioate

Molecular Formula

C6H8CaO8

Molecular Weight

248.20 g/mol

InChI

InChI=1S/C6H10O8.Ca/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14);/q;+2/p-2/t1-,2-,3-,4+;/m0./s1

InChI Key

UGZVNIRNPPEDHM-SBBOJQDXSA-L

SMILES

C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.O.O.O.O.[Ca+2]

Synonyms

Acid, Saccharic, Anhydrous Calcium Glucarate, Anhydrous Calcium Saccharate, Calcium Glucarate, Calcium Glucarate, Anhydrous, Calcium Saccharate, Calcium Saccharate Anhydrous, Calcium Saccharate Tetrahydrate, Calcium Saccharate, Anhydrous, D Glucaric Acid, D Saccharic Acid, D-Glucaric Acid, D-Saccharic Acid, Glucarate, Anhydrous Calcium, Glucarate, Calcium, Glucaric Acid, Glucosaccharic Acid, L Gularic Acid, L-Gularic Acid, Levo Gularic Acid, Levo-Gularic Acid, Saccharate Tetrahydrate, Calcium, Saccharate, Anhydrous Calcium, Saccharate, Calcium, Saccharic Acid, Tetrahydrate, Calcium Saccharate, Tetrahydroxyadipic Acid

Canonical SMILES

C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[Ca+2]

Isomeric SMILES

[C@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@H](C(=O)[O-])O)O.[Ca+2]

Potential Chemopreventive Properties:

Calcium D-saccharate tetrahydrate, also known as calcium glucarate, is the calcium salt of D-glucaric acid, a naturally occurring substance found in fruits and vegetables like apples, citrus fruits, and cruciferous vegetables []. Research suggests it may have potential chemopreventive properties, meaning it could play a role in preventing cancer development [, ]. This area of research is ongoing, with studies investigating how calcium glucarate might influence various pathways related to cancer initiation and progression [].

Inhibition of Beta-glucuronidase:

One potential mechanism by which calcium glucarate might exert its chemopreventive effects is through its ability to inhibit beta-glucuronidase, an enzyme involved in the body's detoxification process []. Beta-glucuronidase helps attach glucuronic acid to various molecules, including hormones and toxins, facilitating their elimination through bile []. However, elevated beta-glucuronidase activity has been linked to an increased risk of certain hormone-dependent cancers, such as breast, prostate, and colon cancers []. By inhibiting beta-glucuronidase, calcium glucarate may theoretically prevent the breakdown of glucuronide conjugates, allowing for their efficient excretion and potentially reducing the risk of these cancers [, ].

Anti-oxidative Properties:

Studies also suggest that calcium glucarate may possess anti-oxidative properties, potentially contributing to its potential chemopreventive effects []. These properties may involve scavenging free radicals, which are harmful molecules that can damage cells and contribute to various diseases, including cancer []. However, further research is needed to fully understand the extent and mechanisms of calcium glucarate's anti-oxidative activity.

Calcium D-saccharate tetrahydrate is a calcium salt derived from D-glucaric acid, a naturally occurring compound found in various fruits and vegetables. Its chemical formula is C6H8CaO84H2OC_6H_8CaO_8\cdot 4H_2O, with a molecular weight of approximately 320.26 g/mol. The compound appears as a white crystalline solid and is soluble in water, which facilitates its use in various applications, particularly in pharmaceuticals and biochemistry .

, primarily involving its carboxyl groups. These reactions include:

  • Deprotonation: The acidic protons from the carboxyl groups can be removed, leading to the formation of anionic species.
  • Complexation: It can form complexes with metal ions due to its ability to donate electron pairs from its hydroxyl and carboxyl groups.
  • Hydrolysis: In aqueous environments, the tetrahydrate form can dissociate into calcium ions and D-saccharate ions.

These reactions are significant for its biological activity and applications in medicine .

Calcium D-saccharate tetrahydrate exhibits several biological activities, including:

  • Antioxidant Properties: It has been studied for its potential to scavenge free radicals, which can contribute to oxidative stress and various diseases .
  • Chemopreventive Effects: Research indicates that it may have anti-cancer properties, potentially inhibiting tumor growth by modulating biochemical pathways .
  • Calcium Supplementation: As a source of calcium, it supports bone health and metabolic functions in the body.

These activities make it a compound of interest in nutritional and pharmaceutical research .

The synthesis of Calcium D-saccharate tetrahydrate typically involves the following methods:

  • Neutralization Reaction:
    • Calcium carbonate or calcium hydroxide is reacted with D-glucaric acid or its salts in an aqueous solution.
    • The reaction produces Calcium D-saccharate along with water.
  • Crystallization:
    • The resulting solution is evaporated or cooled to promote crystallization of the tetrahydrate form.
    • Purification can be achieved through recrystallization techniques.

These methods ensure the production of high-purity Calcium D-saccharate tetrahydrate suitable for research and application .

Studies on Calcium D-saccharate tetrahydrate have shown interactions with various compounds:

  • Metal Ions: It can chelate with metals such as lead and mercury, aiding in detoxification processes.
  • Pharmaceuticals: Interactions with other drugs may enhance or inhibit their effects; thus, careful consideration is required when co-administered with other medications .

Understanding these interactions is crucial for optimizing its use in therapeutic contexts.

Calcium D-saccharate tetrahydrate shares similarities with several other compounds derived from saccharic acids. Here are some comparable compounds:

Compound NameChemical FormulaUnique Properties
Calcium GluconateC12H22CaO14Commonly used for treating hypocalcemia; more soluble than Calcium D-saccharate.
Calcium L-glutamateC5H8CaN2O4Acts as a neurotransmitter; involved in brain function.
Sodium D-glucarateC6H7NaO8Sodium salt form; used similarly but less effective as a calcium source.

Calcium D-saccharate tetrahydrate is unique due to its specific structure that allows it to act both as a calcium supplement and an antioxidant agent, distinguishing it from other calcium salts that primarily serve either role without the additional biological activities associated with saccharic acids .

Calcium D-saccharate tetrahydrate (CAS: 5793-89-5) is characterized by its distinct physical and chemical attributes:

PropertyDescription
Chemical FormulaC₆H₈CaO₈·4H₂O
Molecular Weight320.26 g/mol
AppearanceWhite, crystalline powder
SolubilityPractically insoluble in water, alcohol, and ether; soluble in dilute mineral acids and calcium gluconate solutions
Percent CompositionC 29.03%, H 3.25%, Ca 16.15%, O 51.57%
IUPAC NameCalcium (2R,3S,4S,5S)-2,3,4,5-tetrahydroxyhexanedioate tetrahydrate

The compound becomes anhydrous upon heating at 100°C in vacuum, indicating the removable nature of the water molecules in its structure.

Significance and Applications

Calcium D-saccharate tetrahydrate serves multiple functions across various industries:

  • Pharmaceutical Industry: Acts as a stabilizer for calcium gluconate solutions and injectable preparations
  • Construction Materials: Functions as a plasticizer in cement, concrete, and mortar, improving workability
  • Nutritional Supplements: Used as a dietary supplement for detoxification and promoting calcium absorption
  • Medical Applications: Employed as an anti-toxin to accelerate the elimination of pesticides, carcinogens, estrogens, and steroids from the body

Solubility and Precipitation Dynamics

Calcium D-saccharate tetrahydrate demonstrates distinctive solubility characteristics in aqueous environments, exhibiting sparingly soluble behavior with significant implications for its physicochemical properties [4]. The compound displays a water solubility of approximately 0.43 grams per liter at 20°C, corresponding to a molar concentration of 1.34 millimolar [4]. This limited aqueous solubility is a fundamental characteristic that influences all subsequent behavior in aqueous systems [7].

The solubility product constant (Ksp) for calcium D-saccharate tetrahydrate has been precisely determined through electrochemical measurements to be (6.17 ± 0.32) × 10⁻⁷ at 25°C [2] [6]. This relatively low solubility product indicates the compound's tendency to exist predominantly in solid form when in equilibrium with its saturated aqueous solution [9]. The dissolution process follows the equilibrium reaction where the solid tetrahydrate dissociates into calcium ions and D-saccharate anions in the presence of water molecules [10].

Table 1: Temperature-Dependent Solubility of Calcium D-saccharate Tetrahydrate

Temperature (°C)Solubility (g/L)Solubility (mM)Source
200.431.34ChemicalBook
250.451.41Extrapolated
300.481.50Extrapolated

Precipitation dynamics of calcium D-saccharate tetrahydrate exhibit unique kinetic characteristics, particularly in supersaturated solutions [2]. The equilibration process toward precipitation shows remarkably slow adjustment, as evidenced by calcium activity measurements in solutions made supersaturated through cooling [6] [9]. This slow equilibration represents a kinetic barrier that contributes to the compound's ability to maintain supersaturated states for extended periods [26].

The precipitation process demonstrates temperature-dependent behavior, with solutions prepared at elevated temperatures and subsequently cooled showing prolonged lag phases before reaching equilibrium [8]. During isothermal dissolution experiments involving calcium D-gluconate in aqueous potassium D-saccharate, spontaneous supersaturation occurs with both D-gluconate and D-saccharate calcium salts, from which only calcium D-saccharate slowly precipitates [2] [10].

Complex Formation with Calcium Ions

The interaction between calcium ions and D-saccharate anions in aqueous solution results in the formation of stable complexes with well-defined thermodynamic parameters [2]. Molar conductivity measurements of saturated aqueous solutions demonstrate a strong increase upon dilution, providing clear evidence for complex formation between calcium and D-saccharate ions [6] [23].

The association constant for the calcium-D-saccharate complex has been electrochemically determined to be Kassoc = 1032 ± 80 at 25°C [2] [9]. This value represents significantly stronger binding compared to other calcium hydroxycarboxylates, indicating the unique coordination properties of the D-saccharate ligand [24] [25]. The complex formation follows a 1:1 stoichiometry between calcium ions and D-saccharate anions [26].

Table 2: Thermodynamic Parameters for Calcium D-saccharate Complex Formation

ParameterValueReference
Association Constant (Kassoc) at 25°C1032 ± 80Journal of Agricultural and Food Chemistry 2016
Standard Enthalpy of Association (ΔH°assoc)-34 ± 6 kJ mol⁻¹Journal of Agricultural and Food Chemistry 2016
Standard Entropy of Association (ΔS°assoc)-55 ± 9 J mol⁻¹ K⁻¹Journal of Agricultural and Food Chemistry 2016

The thermodynamic characterization reveals that complex formation is strongly exothermic, with a standard enthalpy of association (ΔH°assoc) of -34 ± 6 kJ mol⁻¹ [2] [10]. This exothermic nature contrasts with the endothermic complex formation observed for other calcium hydroxycarboxylates such as L-lactate, D-gluconate, and D-lactobionate [24]. The negative entropy of association (ΔS°assoc = -55 ± 9 J mol⁻¹ K⁻¹) suggests a more ordered complex structure compared to the free ions in solution [9].

The complex formation mechanism appears to involve ring formation, which stabilizes the calcium-D-saccharate association [8]. This ring formation contributes to the exceptional stability of the complex compared to linear coordination modes observed with other hydroxycarboxylates [26]. The strong binding affinity is further evidenced by the temperature dependence of the association constant, which decreases with increasing temperature due to the exothermic nature of the process [2].

Supersaturation Stabilization Mechanisms

Calcium D-saccharate tetrahydrate exhibits remarkable capabilities as a stabilizer of supersaturated solutions, particularly for other calcium hydroxycarboxylates [2] [8]. The stabilization mechanism operates through multiple interconnected processes that collectively maintain supersaturated states far beyond what would be expected based on conventional solubility principles [9].

The primary stabilization mechanism involves the slow equilibration of calcium activity in supersaturated solutions [6]. When calcium D-saccharate solutions are made supersaturated by cooling, the free calcium concentration adjusts only slowly toward equilibrium values [2] [26]. This kinetic limitation effectively reduces the driving force for precipitation, allowing supersaturated conditions to persist for extended periods [10].

Complex formation between calcium and D-saccharate ions plays a crucial role in the stabilization process [9]. The strong exothermic binding (ΔH°assoc = -34 ± 6 kJ mol⁻¹) creates a heat-induced shift in calcium complex distribution [2]. During cooling of heated solutions, the slow equilibration upon temperature reduction contributes to the maintenance of supersaturated states [6].

Table 3: Supersaturation Stabilization Characteristics

ParameterDescriptionSignificance
Equilibration RateSlow adjustment to equilibriumKinetic stabilization factor
Temperature ResponseHeat-induced complex redistributionThermodynamic control mechanism
Lag Phase DurationHours to days before precipitationExtended metastable state
Complex StabilityKassoc = 1032 ± 80Strong ion association

In mixed systems containing calcium D-gluconate and potassium D-saccharate, the formation of spontaneously supersaturated solutions demonstrates the stabilizing effect of D-saccharate [2]. These solutions become supersaturated with both D-gluconate and D-saccharate calcium salts, but only calcium D-saccharate precipitates slowly [8]. This selective precipitation behavior indicates that D-saccharate acts as a stabilizer for other calcium salts while maintaining its own supersaturated state [26].

The stabilization mechanism extends to combinations with other hydroxycarboxylates [29]. Addition of calcium D-saccharate during dissolution processes significantly prolongs lag phases for precipitation while preserving higher degrees of supersaturation [27]. This effect has been particularly noted in systems containing citrate and isocitrate, where calcium D-saccharate addition further extends the time before precipitation initiates [5].

Temperature-Dependent Solubility Profiles

The solubility of calcium D-saccharate tetrahydrate demonstrates a moderate but consistent increase with temperature, following endothermic dissolution thermodynamics [2] [6]. The standard enthalpy of solution (ΔH°sol) has been determined to be 48 ± 2 kJ mol⁻¹, indicating that energy input is required for the dissolution process [9] [10].

The temperature coefficient of solubility reveals that calcium D-saccharate solubility increases only moderately with temperature compared to other calcium salts [2]. This behavior is consistent with the compound's strong ionic interactions and extensive hydration in the tetrahydrate form [16]. The standard entropy of solution (ΔS°sol = 42 ± 7 J mol⁻¹ K⁻¹) indicates that dissolution results in increased disorder, primarily due to the release of structured water molecules from the crystal lattice [6].

Table 4: Thermodynamic Parameters for Temperature-Dependent Solubility

ParameterValueTemperature RangeReference
Standard Enthalpy of Solution (ΔH°sol)48 ± 2 kJ mol⁻¹10-30°CJournal of Agricultural and Food Chemistry 2016
Standard Entropy of Solution (ΔS°sol)42 ± 7 J mol⁻¹ K⁻¹10-30°CJournal of Agricultural and Food Chemistry 2016
Solubility Product (Ksp) at 25°C(6.17 ± 0.32) × 10⁻⁷25°CJournal of Agricultural and Food Chemistry 2016

The relationship between temperature and calcium ion activity in saturated solutions shows distinctive behavior [2]. Despite increasing total solubility with temperature, the calcium ion activity of saturated solutions may actually decrease due to enhanced complex formation at elevated temperatures [24]. This apparent contradiction arises from the exothermic nature of calcium-D-saccharate complex formation, which becomes less favorable at higher temperatures [25].

Thermodynamic analysis reveals that the dissolution process is entropy-driven at higher temperatures, where the TΔS term becomes increasingly significant relative to the enthalpy contribution [6]. The positive entropy change associated with dissolution reflects the disruption of ordered crystal structure and the release of coordinated water molecules into the bulk solution [9].

Physical Description

Odorless crystals or white powder; [Merck Index] White powder; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

247.9845081 g/mol

Monoisotopic Mass

247.9845081 g/mol

Heavy Atom Count

15

UNII

6AP9J91K4V

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 43 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 39 of 43 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Calcium Saccharate is the calcium salt form of glucaric acid, a natural substance found in many fruits and vegetables, with potential anti-cancer property. One of the key processes in which the human body eliminates toxic chemicals as well as hormones (such as estrogen) is by attaching glucuronic acid to them in the liver and then excreting the complex in the bile. When beta-glucuronidase breaks the bond, it prolongs the stay of the hormone or toxic chemical in the body. Elevated beta-glucuronidase activity has been implicated to be associated with an increased risk for hormone-dependent cancers like breast, prostate, and colon cancers. Therefore, supplementing calcium glucarate may suppress the developments of hormone-dependent cancers.

Pictograms

Irritant

Irritant

Other CAS

5793-89-5
5793-88-4

Wikipedia

Calcium saccharate tetrahydrate
Calcium saccharate

Use Classification

Cosmetics -> Emulsion stabilizing

General Manufacturing Information

D-Glucaric acid, calcium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

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